Indole-3-acetic acid-carboxy-14C

Auxin transport Decarboxylation kinetics Root physiology

Indole-3-acetic acid-carboxy-14C (IAA-carboxy-14C, also designated [1-14C]IAA) is a radiocarbon-labeled form of the endogenous plant hormone indole-3-acetic acid (IAA), the principal auxin in higher plants. The 14C isotope is incorporated at the carboxyl carbon of the acetic acid side chain, yielding a molecular formula of C10H9NO2 with an exact monoisotopic mass of 177.06657052 Da and a mass shift of M+2 relative to unlabeled IAA.

Molecular Formula C10H9NO2
Molecular Weight 177.18 g/mol
CAS No. 4384-79-6
Cat. No. B1626432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-3-acetic acid-carboxy-14C
CAS4384-79-6
Molecular FormulaC10H9NO2
Molecular Weight177.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(=O)O
InChIInChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i10+2
InChIKeySEOVTRFCIGRIMH-HRVHXUPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indole-3-acetic acid-carboxy-14C (CAS 4384-79-6): Radiolabeled Auxin for Quantitative Plant Physiology and Metabolism Studies


Indole-3-acetic acid-carboxy-14C (IAA-carboxy-14C, also designated [1-14C]IAA) is a radiocarbon-labeled form of the endogenous plant hormone indole-3-acetic acid (IAA), the principal auxin in higher plants. The 14C isotope is incorporated at the carboxyl carbon of the acetic acid side chain, yielding a molecular formula of C10H9NO2 with an exact monoisotopic mass of 177.06657052 Da and a mass shift of M+2 relative to unlabeled IAA [1]. Commercially supplied as an aqueous ethanol solution (acetone:ethanol, 1:9) in sealed ampules, the product carries a radiochemical purity of approximately 95%, an extent of labeling of 1–15 mCi per mmol, and requires storage at 2–8 °C . This compound serves as a tracer for auxin transport, metabolism, conjugation, and catabolic flux analysis across a broad range of plant species and experimental systems.

Why Indole-3-acetic acid-carboxy-14C Cannot Be Replaced by Other Labeled IAA or Auxin Probes in Quantitative Research Workflows


Radiolabeled auxin probes are not interchangeable because label position dictates which metabolic fate is experimentally accessible. The carboxyl-14C label is uniquely susceptible to quantitative loss as 14CO2 upon enzymatic or photolytic decarboxylation, enabling direct, real-time measurement of IAA catabolic flux [1]. In contrast, IAA labeled at the 2′-methylene position (IAA-2-14C) retains its radioactivity through decarboxylation and is therefore suited for tracking intact molecule transport rather than degradation [2]. Tritiated IAA ([5-3H]IAA) may undergo tritium exchange or differ in autoradiographic resolution, while stable-isotope IAA (e.g., 13C6-IAA) requires mass spectrometry detection and cannot replace 14C-IAA in scintillation-based or autoradiographic workflows. Even the choice between IAA-1-14C and the synthetic auxin NAA-1-14C produces divergent transport and metabolic profiles under identical hormonal challenge [1]. Without position-matched, isotopically validated tracers, experimental conclusions about auxin homeostasis, polar transport, and catabolic regulation become confounded by label-specific artifacts.

Quantitative Differentiation Evidence for Indole-3-acetic acid-carboxy-14C Against Closest Labeled Analogs


IAA-1-14C Releases Quantifiable 14CO2 4–6 Hours Earlier Than IAA-2-14C in Polar Transport Assays

In Zea mays root segments supplied with a basal donor block containing 10⁻⁶ M IAA-1-14C at 25 °C, radioactive CO₂ emission began after 6–8 hours of transport. In contrast, segments supplied with 10⁻⁶ M IAA-2-14C under identical conditions did not begin to lose radioactive CO₂ until after approximately 10–12 hours, representing a 4–6 hour delay in detectable decarboxylation relative to the carboxyl-labeled tracer [1]. This temporal resolution difference is critical for experiments requiring discrimination between transport-phase and post-transport catabolic events.

Auxin transport Decarboxylation kinetics Root physiology

IAA-1-14C Decarboxylation Rate Exceeds IAA-2-14C in Tissue Culture Systems, Dictating Label Choice for Long-Term Experiments

In Jerusalem artichoke (Helianthus tuberosus) tissue culture medium containing 10 ppm IAA, IAA-1-14C underwent substantially more rapid decarboxylation than IAA-2-14C, a finding that led the authors to adopt IAA-2-14C exclusively for all subsequent experiments to avoid tracer loss [1]. Tissue-mediated decarboxylation was estimated to enhance the rate approximately 10-fold over spontaneous decarboxylation, and the IAA content in the medium decreased by 50% over 10 days of culture [1]. This direct comparison establishes that carboxyl-labeled IAA is the preferred tracer for decarboxylation measurement, while the 2-14C label is favored when intact molecule persistence must be tracked over extended incubation periods.

Tissue culture Auxin metabolism Decarboxylation assay

Dual-Label Experiments Confirm Carboxyl-14C Uniquely Reports Decarboxylative Metabolism; Tritium Label Does Not

In apical shoots of Populus tremula × Populus tremuloides, parallel feeding experiments with [5-3H]IAA and [1′-14C]IAA demonstrated that all detectable metabolites formed were non-decarboxylative products [1]. The carboxyl-14C label specifically enabled discrimination between decarboxylative and non-decarboxylative metabolic routes, while the tritium label on the indole ring provided complementary information on ring-intact conjugate formation. This dual-label strategy, made possible by the position specificity of the carboxyl-14C tracer, enables quantitative metabolic flux partitioning that cannot be achieved with a single isotopically labeled probe.

Auxin catabolism Dual-isotope labeling Populus metabolism

14CO₂ Evolution from Carboxyl-14C IAA Follows Linear Kinetics, Enabling Quantitative In Vivo Decarboxylation Rate Measurement

A validated in vivo method using [1-14C]IAA demonstrated that after a 30-minute equilibration period, 14CO₂ evolution from excised Coleus blumei petiole sections followed an approximately linear course with respect to both incubation time and tissue fresh weight [1]. The decarboxylation rate, expressed both as 14CO₂ evolved per milligram tissue and as percent of [1-14C]IAA uptake decarboxylated, was highest in the youngest petioles and declined progressively with tissue age [1]. This linear kinetic behavior directly enables the carboxyl-14C tracer to serve as a quantitative substrate for peroxidase/IAA-oxidase activity measurements, a capability that cannot be replicated with ring- or methylene-labeled IAA since those labels do not report decarboxylation stoichiometrically.

In vivo decarboxylation assay IAA oxidase activity Quantitative plant biochemistry

IAA-1-14C and NAA-1-14C Exhibit Opposing Uptake Responses to Ethylene Pretreatment in Cotton Stem Transport Assays

In cotton (Gossypium hirsutum L. var. Stoneville 213) stem sections, 15-hour ethylene pretreatment significantly reduced basipetal transport and total uptake of IAA-1-14C, while simultaneously increasing the release of 14C as 14CO₂ from decarboxylation [1]. In striking contrast, identical ethylene pretreatment of NAA-1-14C (naphthalene-1-acetic acid-1-14C) produced significantly increased total uptake and no effect on decarboxylation, despite also reducing basipetal transport [1]. This divergent behavior demonstrates that the native auxin IAA-1-14C and the synthetic auxin NAA-1-14C are not interchangeable probes for transport studies under ethylene-modulated conditions, and that only IAA-1-14C reports the physiologically relevant decarboxylation response.

Auxin-ethylene crosstalk Synthetic auxin comparison Polar transport

Carboxyl-14C IAA Serves as a Validated Internal Standard for Quantitative GC-Based Isotope Dilution Analysis at Nanogram Sensitivity

A double-standard isotope dilution method using [14C]indole-3-acetic acid as the primary internal standard and [14C]indole-3-butyric acid as a second internal standard achieved selective and sensitive quantitation of endogenous IAA in plant extracts at the nanogram level when coupled with a nitrogen-specific thermionic detector [1]. The carboxyl-14C radiolabel enabled direct determination of specific activity by gas chromatography without requiring mass spectrometric detection, offering a practical alternative to stable-isotope dilution GC-MS methods in laboratories equipped for radiometric detection. The method's sensitivity and selectivity depend explicitly on the radiochemical purity and specific activity characteristics of the carboxyl-14C IAA tracer.

Isotope dilution assay Quantitative auxin analysis Gas chromatography

Proven Application Scenarios for Indole-3-acetic acid-carboxy-14C Based on Quantitative Differentiation Evidence


Quantitative In Vivo IAA Decarboxylation / Peroxidase Activity Assays

Leveraging the linear 14CO₂ evolution kinetics demonstrated in Coleus petiole sections [1], researchers can use IAA-carboxy-14C as a direct substrate for measuring IAA oxidase and peroxidase activities in crude tissue extracts, subcellular fractions, or intact tissue segments. The carboxyl-14C label enables collection and quantification of evolved 14CO₂ by liquid scintillation counting, providing a radiometric readout that is specific to decarboxylative catabolism and insensitive to non-decarboxylative conjugation products. This application is particularly suited for studies of wound-induced peroxidase responses, developmental regulation of auxin catabolism, and screening of peroxidase inhibitors or modulators.

Polar Auxin Transport Studies Requiring Discrimination Between Transport and Catabolic Flux

The 4–6 hour differential in 14CO₂ evolution onset between IAA-1-14C and IAA-2-14C in root transport assays [2] establishes IAA-carboxy-14C as the tracer of choice when the experimental objective is to simultaneously monitor basipetal/acropetal IAA movement and the onset of decarboxylative catabolism. By capturing 14CO₂ from donor, tissue, and receiver compartments, investigators can construct a complete mass-balance model of auxin transport, uptake, immobilization, and degradation within a single experimental timeline.

Dual-Isotope Metabolic Flux Partitioning in Intact Plant Tissues

When combined with [5-3H]IAA or [13C₆]IAA in parallel or co-feeding experiments, IAA-carboxy-14C enables quantitative differentiation between decarboxylative and non-decarboxylative metabolic pathways, as demonstrated in Populus apical shoot metabolism studies [3]. The carboxyl-14C label reports carbon loss from the side chain, while the ring-retained label (³H or ¹³C) reports conjugate formation and ring-hydroxylation products. This dual-label strategy is essential for constructing complete metabolic fate maps and for quantifying pathway flux partitioning under genetic, developmental, or environmental perturbation.

Radiometric Internal Standard for GC-Based Endogenous IAA Quantitation Without Mass Spectrometry

For laboratories lacking GC-MS instrumentation, IAA-carboxy-14C serves as a validated internal standard for isotope dilution analysis of endogenous IAA in plant extracts using gas chromatography with nitrogen-specific thermionic detection, achieving nanogram-level sensitivity [4]. By adding a known quantity of [14C]IAA to tissue homogenates prior to extraction and purification, recovery-corrected quantitation can be performed by comparing the specific activity of the recovered IAA fraction to that of the spiked internal standard, following the double-standard method validated by Bandurski and Schulze (1981).

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